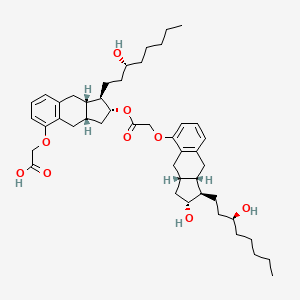
Treprostinil-2-yl Treprostinilate Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Treprostinil-2-yl Treprostinilate Ester is a compound derived from treprostinil, a prostacyclin analog. Treprostinil is widely used for the treatment of pulmonary arterial hypertension due to its potent vasodilatory and anti-proliferative properties . This compound is a modified form designed to enhance the pharmacokinetic properties and therapeutic efficacy of treprostinil.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of treprostinil involves key steps such as Claisen rearrangement and catalytic Pauson-Khand reactions. These reactions are performed in continuous flow reactors to improve yields and selectivity . The process begins with the preparation of an intermediate compound, which undergoes reduction and deprotection of hydroxyl groups, followed by hydrolysis to yield treprostinil .
Industrial Production Methods
Industrial production of treprostinil and its derivatives, including Treprostinil-2-yl Treprostinilate Ester, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes allows for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
Treprostinil-2-yl Treprostinilate Ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include cobalt carbonyl for catalytic reactions, chloroacetonitrile for hydrolysis, and various protecting groups for selective deprotection .
Major Products Formed
The major products formed from these reactions include intermediate compounds that are further processed to yield treprostinil and its esters .
Aplicaciones Científicas De Investigación
Treprostinil-2-yl Treprostinilate Ester has a wide range of scientific research applications:
Chemistry: Used in the study of prostacyclin analogs and their chemical properties.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension and related conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Treprostinil-2-yl Treprostinilate Ester exerts its effects by acting as a stable analog of prostacyclin. It promotes vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . The compound targets prostacyclin receptors and modulates various signaling pathways involved in vascular tone and cellular proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Epoprostenol: Another prostacyclin analog with a shorter half-life and less stability compared to treprostinil.
Iloprost: A synthetic analog with similar vasodilatory properties but different pharmacokinetic profiles.
Beraprost: An oral prostacyclin analog with distinct pharmacological effects.
Uniqueness
Treprostinil-2-yl Treprostinilate Ester is unique due to its enhanced stability and prolonged half-life, making it more suitable for long-term treatment of pulmonary arterial hypertension . Its ability to be administered via multiple routes (subcutaneous, intravenous, inhaled, and oral) provides flexibility in clinical use .
Propiedades
Fórmula molecular |
C46H66O9 |
|---|---|
Peso molecular |
763.0 g/mol |
Nombre IUPAC |
2-[[(1R,2R,3aS,9aS)-2-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C46H66O9/c1-3-5-7-13-33(47)17-19-35-37-21-29-11-10-16-43(39(29)23-31(37)25-41(35)49)54-28-46(52)55-44-26-32-24-40-30(12-9-15-42(40)53-27-45(50)51)22-38(32)36(44)20-18-34(48)14-8-6-4-2/h9-12,15-16,31-38,41,44,47-49H,3-8,13-14,17-28H2,1-2H3,(H,50,51)/t31-,32-,33-,34+,35+,36+,37-,38-,41+,44+/m0/s1 |
Clave InChI |
AQQMMSCCHJCPNT-JZPFJNSUSA-N |
SMILES isomérico |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@@H]4C[C@@H]5CC6=C(C[C@@H]5[C@H]4CC[C@@H](CCCCC)O)C=CC=C6OCC(=O)O)O)O |
SMILES canónico |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4CC5CC6=C(CC5C4CCC(CCCCC)O)C=CC=C6OCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


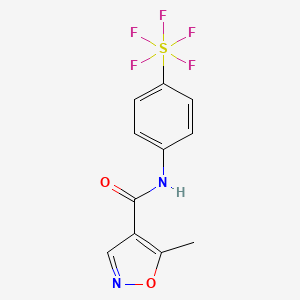
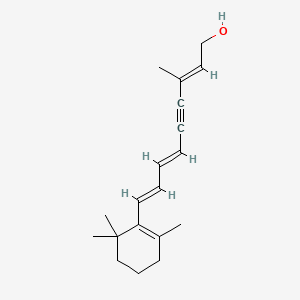
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
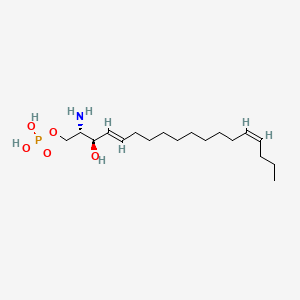
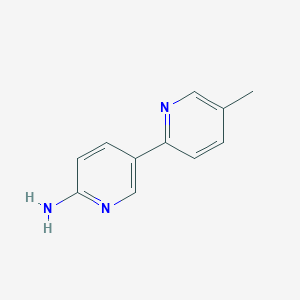
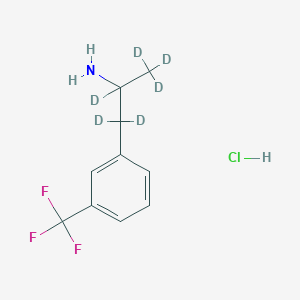
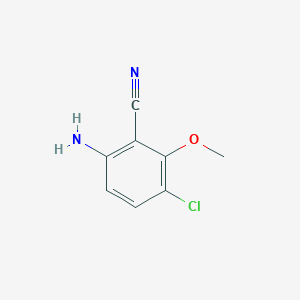
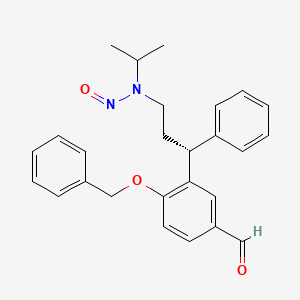
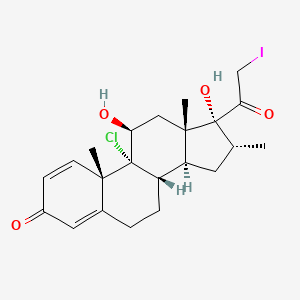
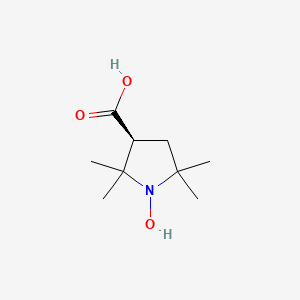
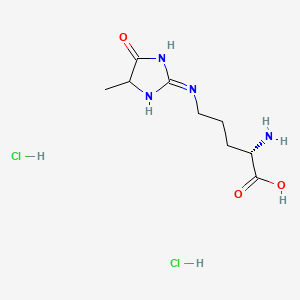

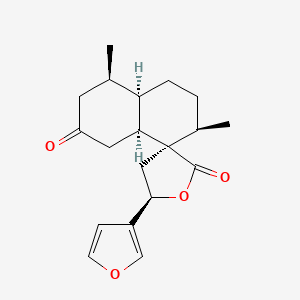
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
